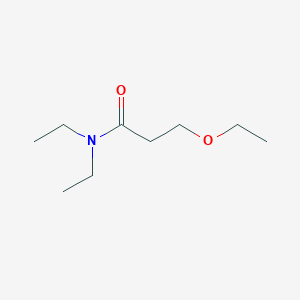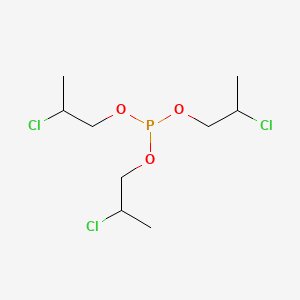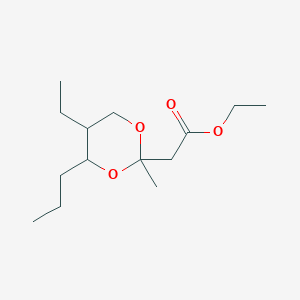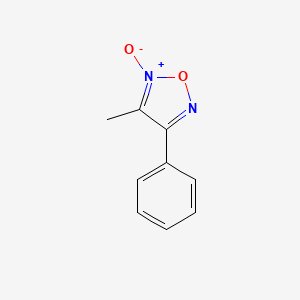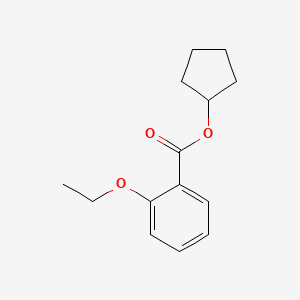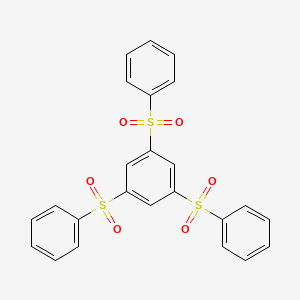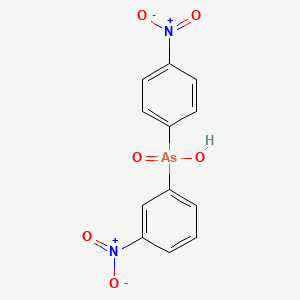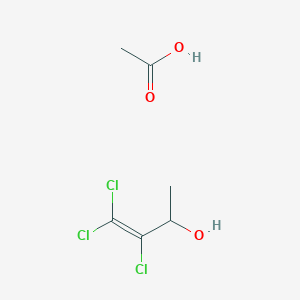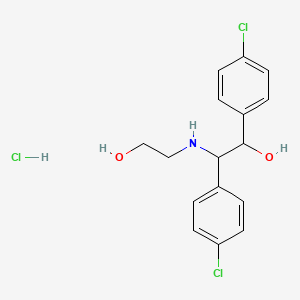![molecular formula C5H10N4O4 B14732740 2-[[Amino(nitramido)methylidene]amino]ethyl acetate CAS No. 6276-56-8](/img/structure/B14732740.png)
2-[[Amino(nitramido)methylidene]amino]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[Amino(nitramido)methylidene]amino]ethyl acetate is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an amino group, a nitramido group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Amino(nitramido)methylidene]amino]ethyl acetate typically involves the reaction of ethyl acetate with amino and nitramido precursors under controlled conditions. One common method involves the condensation of ethyl acetate with an amino-nitramido intermediate, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions
2-[[Amino(nitramido)methylidene]amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or nitramido groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[[Amino(nitramido)methylidene]amino]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[Amino(nitramido)methylidene]amino]ethyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[[Amino(nitramido)methylidene]amino]acetic acid: Similar structure but with an acetic acid moiety instead of ethyl acetate.
N-cyanoacetamides: Share the cyano and amide functional groups, used in heterocyclic synthesis.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest .
Properties
CAS No. |
6276-56-8 |
|---|---|
Molecular Formula |
C5H10N4O4 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-[[amino(nitramido)methylidene]amino]ethyl acetate |
InChI |
InChI=1S/C5H10N4O4/c1-4(10)13-3-2-7-5(6)8-9(11)12/h2-3H2,1H3,(H3,6,7,8) |
InChI Key |
SLIZXRKCXMBGQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



